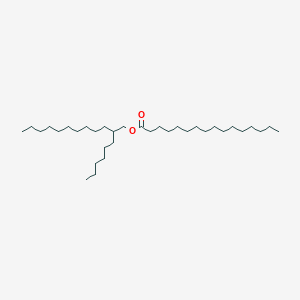
Diacetyloxylead;trihydrate
Vue d'ensemble
Description
Synthesis Analysis
The first paper describes a method for the selective diacetoxylation of 1,4-disubstituted 1,2,3-triazoles using palladium-catalyzed C–H bond activation. The acetyloxy source used in this reaction is PhI(OAc)2, which converts aromatic sp2 C–H bonds into C–O bonds with high selectivity. This is achieved by employing a 1,2,3-triazole ring as a directing group, allowing for the synthesis of a range of 1,2,3-triazoles bearing two acetyloxy groups .
The second paper discusses the synthesis of a complex organic molecule, 11,14-diacetoxy-13-(acetoxymethyl)podocarpa-8,11,13-triene, through a series of reactions including oxidation, iodoform reaction, esterification, acetylation, and more. This synthesis pathway highlights the versatility of acetylation reactions in organic synthesis, which could be extrapolated to the synthesis of diacetyloxylead;trihydrate .
Molecular Structure Analysis
While the molecular structure of diacetyloxylead;trihydrate is not explicitly analyzed in the papers, the structure of related diacetoxy compounds is discussed. For instance, the synthesis of diacetoxy-substituted triazoles and podocarpa-triene derivatives involves the introduction of acetoxy groups at specific positions in the molecule, which can significantly alter the molecular geometry and electronic properties. These changes are typically characterized using techniques such as 1H NMR spectroscopy, as mentioned in the second paper .
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions of diacetyloxylead;trihydrate. However, they do provide insight into the reactivity of acetoxy groups in organic compounds. For example, the selective diacetoxylation of triazoles suggests that acetoxy groups can be introduced into a molecule in a controlled manner, which could be relevant to the reactivity of diacetyloxylead;trihydrate in various chemical environments .
Physical and Chemical Properties Analysis
The physical and chemical properties of diacetyloxylead;trihydrate are not covered in the provided papers. Nonetheless, the synthesis and structural analysis of related diacetoxy compounds imply that such properties are crucial for understanding the behavior and potential applications of these substances. The properties of diacetyloxylead;trihydrate would likely include its solubility, melting point, and reactivity, which are important for its handling and use in chemical processes.
Applications De Recherche Scientifique
Role of Acetylation in Enzymatic Reactions : Acetylation, a process related to the action of acetic anhydride, affects the catalytic and regulatory properties of enzymes. For instance, the acetylation of beef liver glutamate dehydrogenase results in changes in its kinetic and interaction properties, impacting enzymatic activity (Colman & Frieden, 1966).
Surface Modification with Acetyl Esterases : Acetyl esterases have been shown to modify surfaces of cellulose acetate fibers. This suggests potential applications in altering the surface properties of materials through acetylation or related processes (Matamá et al., 2010).
Applications in Biochemistry and Microbiology : Various studies explore the role of acetyl compounds in biochemistry and microbiology, including their impact on amino acid metabolism, enzyme behavior, and the production of specific metabolites in microorganisms (Gibson, 2005).
Chemical Properties and Reactions of Acetyl Compounds : Research on the chemical properties and reactions of acetyl compounds, such as acetic anhydride, provides insights into potential applications in various industrial processes (Cornils, 2020).
Acetylation in Pharmaceutical and Biochemical Research : The role of acetylation in pharmaceutical and biochemical research is highlighted, indicating its significance in drug development and the understanding of biological processes (Silva et al., 2010).
Acetylation in Brewing and Food Industry : Studies on the role of acetyl compounds in the brewing and food industry, such as in the formation of specific flavors, indicate potential applications in these sectors (Krogerus & Gibson, 2013).
Safety And Hazards
Propriétés
IUPAC Name |
diacetyloxylead;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H4O2.3H2O.Pb/c2*1-2(3)4;;;;/h2*1H3,(H,3,4);3*1H2;/q;;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCEUZMYFCCOOQO-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O[Pb]OC(=O)C.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O7Pb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diacetyloxylead;trihydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![Isoxazole, 5-ethoxy-4,5-dihydro-3-[(5-methyl-2-furanyl)methyl]-(9CI)](/img/structure/B147981.png)


